molecular formula C8H17NO B13809617 3-Piperidinol,1-ethyl-5-methyl-,cis-(9CI)

3-Piperidinol,1-ethyl-5-methyl-,cis-(9CI)

Cat. No.: B13809617
M. Wt: 143.23 g/mol
InChI Key: ANOMDXFRYJKQTQ-JGVFFNPUSA-N
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Description

3-Piperidinol,1-ethyl-5-methyl-,cis-(9CI) is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of an ethyl group at the first position, a methyl group at the fifth position, and a hydroxyl group at the third position in the cis configuration. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidinol,1-ethyl-5-methyl-,cis-(9CI) typically involves the hydrogenation of corresponding piperidone derivatives. The process can be carried out using catalytic hydrogenation with palladium or platinum catalysts under mild conditions. Another method involves the reduction of the corresponding piperidone using sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound often employs multi-step synthesis starting from commercially available starting materials. The process includes cyclization, reduction, and functional group modifications to achieve the desired product. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Piperidinol,1-ethyl-5-methyl-,cis-(9CI) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted piperidines.

Scientific Research Applications

3-Piperidinol,1-ethyl-5-methyl-,cis-(9CI) has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Piperidinol,1-ethyl-5-methyl-,cis-(9CI) involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound can also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Piperidinol,1,4-dimethyl-,cis-
  • 3-Piperidinol,1-methyl-

Uniqueness

3-Piperidinol,1-ethyl-5-methyl-,cis-(9CI) is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical and biological properties. Its specific configuration and functional groups make it a valuable compound for various applications, distinguishing it from other piperidine derivatives.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(3R,5S)-1-ethyl-5-methylpiperidin-3-ol

InChI

InChI=1S/C8H17NO/c1-3-9-5-7(2)4-8(10)6-9/h7-8,10H,3-6H2,1-2H3/t7-,8+/m0/s1

InChI Key

ANOMDXFRYJKQTQ-JGVFFNPUSA-N

Isomeric SMILES

CCN1C[C@H](C[C@H](C1)O)C

Canonical SMILES

CCN1CC(CC(C1)O)C

Origin of Product

United States

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